trans-2-Undecen-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

trans-2-Undecen-1-ol is a natural product found in Saccharina japonica with data available.

Activité Biologique

trans-2-Undecen-1-ol is a linear unsaturated alcohol with the molecular formula C11H22O, known for its diverse biological activities. This compound has garnered interest due to its potential applications in pharmacology, agriculture, and environmental science. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antidiabetic properties.

- Chemical Name : this compound

- CAS Number : 75039-84-8

- Molecular Weight : 170.29 g/mol

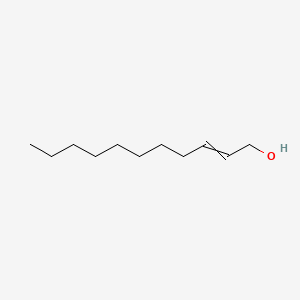

- Structure :

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. A study identified it as one of the bioactive compounds in the leaves of Corchorus trilocularis, where it was found at a relative concentration of 0.65% . Its effectiveness against various pathogens suggests its potential use as a natural preservative or therapeutic agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

| C. albicans | 10 |

2. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, which plays a crucial role in managing inflammatory diseases. The compound's mechanism may involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, leading to decreased inflammation.

3. Antidiabetic Potential

The compound has been linked to antidiabetic effects through its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), an important regulator of insulin signaling . A study demonstrated that this compound could enhance insulin sensitivity and glucose uptake in adipocytes, suggesting its potential as a therapeutic agent for Type II diabetes.

| Study | IC50 (μg/mL) |

|---|---|

| PTP1B Inhibition | 36.1 |

| Insulin Sensitivity Enhancement | Not specified |

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against various foodborne pathogens. The results indicated significant inhibition, particularly against E. coli and S. aureus, highlighting its potential as a food preservative.

Case Study 2: Anti-inflammatory Mechanism

A study examining the anti-inflammatory effects of this compound found that treatment reduced TNF-alpha levels in macrophages by approximately 40%. This reduction suggests that the compound could be beneficial in treating chronic inflammatory conditions.

Applications De Recherche Scientifique

Flavoring and Fragrance Industry

trans-2-Undecen-1-ol is widely utilized as a perfuming agent due to its pleasant floral, rose, and waxy odor profile. It is commonly incorporated in various cosmetic products and fragrances, enhancing the sensory attributes of these formulations .

Table 1: Odor Profile of this compound

| Characteristic | Description |

|---|---|

| Odor Type | Floral, Waxy, Rose |

| Common Uses | Perfumes, Cosmetics |

Food Additive

In the food industry, this compound serves as a flavoring agent. Its inclusion in food products enhances taste and aroma, making it appealing to consumers. Regulatory bodies have approved its use as a food additive under certain guidelines, indicating its safety for consumption .

Agricultural Applications

Recent studies have highlighted the role of this compound as a volatile organic compound (VOC) emitted by plants. These emissions can serve as signals to attract beneficial insects or repel pests, thus playing a crucial role in integrated pest management strategies .

Case Study: Host Selection Assays

In research involving rice plants damaged by brown planthoppers (BPH), it was found that this compound levels increased significantly in BPH-damaged plants compared to healthy ones. This suggests its potential application in developing pest-resistant crop varieties through selective breeding or genetic modification .

Therapeutic Potential

Emerging research indicates that this compound may possess therapeutic properties. In-silico studies have suggested that it could interact with specific biological receptors involved in metabolic processes, potentially aiding in the management of conditions like atherosclerosis .

Table 2: Potential Therapeutic Applications

| Application Area | Findings |

|---|---|

| Cardiovascular Health | Possible interaction with LXRα receptors |

| Metabolic Disorders | In-silico docking studies suggest efficacy |

Propriétés

Numéro CAS |

37617-03-1 |

|---|---|

Formule moléculaire |

C11H22O |

Poids moléculaire |

170.29 g/mol |

Nom IUPAC |

undec-2-en-1-ol |

InChI |

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-10,12H,2-8,11H2,1H3 |

Clé InChI |

SKBIQKQBLQHOSU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCO |

SMILES canonique |

CCCCCCCCC=CCO |

Densité |

0.838-0.848 |

Key on ui other cas no. |

37617-03-1 |

Description physique |

White to slightly yellow liquid; Fruity, fatty aroma |

Pictogrammes |

Irritant; Environmental Hazard |

Solubilité |

Soluble in most fixed oils; Insoluble in water Soluble (in ethanol) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.